molecular formula C26H25FN2O2 B12385947 [(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone

[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone

Cat. No.: B12385947
M. Wt: 416.5 g/mol
InChI Key: NSHGEYJEPAJENJ-IBGZPJMESA-N
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Description

[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone is a complex organic compound characterized by its unique structural features. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the cyclopropylphenyl and hydroxymethylphenyl groups. The final step involves the addition of the fluoropyridinyl moiety. Reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or other functional groups.

    Substitution: Halogenation or other substitution reactions can occur at the fluoropyridinyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, [(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-chloropyridin-2-yl)methanone
  • [(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-bromopyridin-2-yl)methanone

Uniqueness

[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone is unique due to the presence of the fluoropyridinyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C26H25FN2O2

Molecular Weight

416.5 g/mol

IUPAC Name

[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone

InChI

InChI=1S/C26H25FN2O2/c27-21-8-10-25(28-14-21)26(31)29-12-11-19(15-29)22-9-7-18(13-20(22)16-30)24-4-2-1-3-23(24)17-5-6-17/h1-4,7-10,13-14,17,19,30H,5-6,11-12,15-16H2/t19-/m0/s1

InChI Key

NSHGEYJEPAJENJ-IBGZPJMESA-N

Isomeric SMILES

C1CN(C[C@H]1C2=C(C=C(C=C2)C3=CC=CC=C3C4CC4)CO)C(=O)C5=NC=C(C=C5)F

Canonical SMILES

C1CC1C2=CC=CC=C2C3=CC(=C(C=C3)C4CCN(C4)C(=O)C5=NC=C(C=C5)F)CO

Origin of Product

United States

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